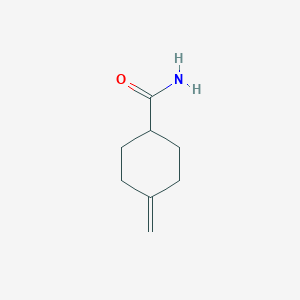
4-Methylenecyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylenecyclohexanecarboxamide is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are characterized by one or more rings of carbon atoms, and in this case, the compound features a cyclohexane ring with a methylene and carboxamide group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylenecyclohexanecarboxamide typically involves the amidation of 4-methylenecyclohexanecarboxylic acid. This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale amidation processes using automated reactors. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, continuous flow reactors may be employed to streamline the production process and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylenecyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carbonyl compound.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-methylenecyclohexanone.
Reduction: Formation of 4-methylenecyclohexylamine.
Substitution: Formation of various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
4-Methylenecyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of 4-Methylenecyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylcyclohexanecarboxamide: Similar structure but lacks the methylene group.
4-Methoxycarbonylcyclohexane-1-carboxylic acid: Contains a methoxycarbonyl group instead of a methylene group.
4H-thieno[3,2-b]pyrrole-5-carboxamides: Different ring structure but similar functional groups
Uniqueness
4-Methylenecyclohexanecarboxamide is unique due to the presence of both a methylene and carboxamide group on the cyclohexane ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
1420294-77-4 |
|---|---|
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
4-methylidenecyclohexane-1-carboxamide |
InChI |
InChI=1S/C8H13NO/c1-6-2-4-7(5-3-6)8(9)10/h7H,1-5H2,(H2,9,10) |
Clé InChI |
PCYZDTILOPUMBA-UHFFFAOYSA-N |
SMILES canonique |
C=C1CCC(CC1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13984228.png)
![3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol](/img/structure/B13984236.png)
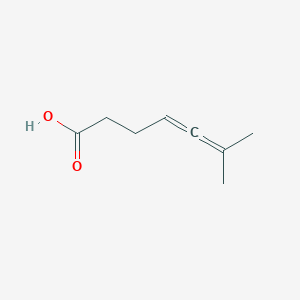
![Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13984253.png)
![Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate](/img/structure/B13984254.png)
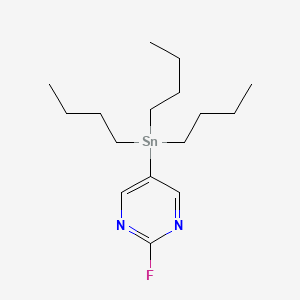

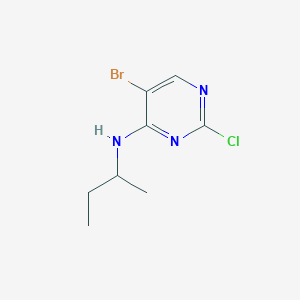
![[3-(3-Cyanophenyl)phenyl]boronic acid](/img/structure/B13984271.png)
![1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13984274.png)
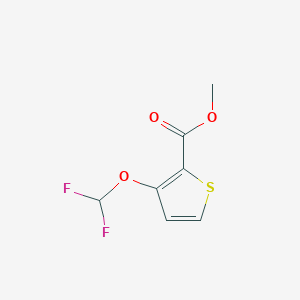


![1-[3-(4-Chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole](/img/structure/B13984299.png)
